B1578909 ODM-204

ODM-204

Katalognummer: B1578909
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Wissenschaftliche Forschungsanwendungen

1. Treatment of Castration-Resistant Prostate Cancer (CRPC)

ODM-204 has been identified as a promising compound for treating patients with castration-resistant prostate cancer (CRPC). This advanced form of prostate cancer is characterized by high androgen receptor (AR) expression and persistent activation of the AR signaling axis by residual tissue androgens. This compound exhibits a dual mechanism of action: it inhibits CYP17A1, an enzyme essential for the formation of dihydrotestosterone and testosterone, and blocks AR with high affinity and specificity. The compound has shown efficacy in inhibiting the proliferation of androgen-dependent cells in vitro and reducing tumor growth in vivo in murine models. Additionally, it has demonstrated the ability to inhibit adrenal and testicular steroid production in primates and potentiate suppression of circulating testosterone levels in rodents when co-administered with leuprolide acetate, an LHRH agonist. This compound was well-tolerated in both rodent and primate studies, suggesting its potential as an effective therapeutic option for men with CRPC (Oksala et al., 2018).

2. Dual Inhibition of CYP17A1 and Androgen Receptor

This compound has been recognized as a novel, non-steroidal dual inhibitor of CYP17A1 and the androgen receptor (AR), showing promising results in preclinical studies. The binding affinity of this compound to wild type AR was determined using rat prostate cytosolic lysates, and the potency and functional activity of this compound to human AR were demonstrated in cells stably transfected with full-length AR and androgen-responsive reporter gene constructs. This compound's effects on the growth of androgen-dependent VCaP and LNCaP cells in vitro and its impact on subcutaneously grafted VCaP cells in vivo were studied, highlighting its potential in treating castration-resistant prostate cancer (Oksala et al., 2015).

3. Phase I Dose Escalation in Men with CRPC

A Phase I dose escalation study was conducted to evaluate the safety profile and dose-limiting toxicities of this compound in patients with metastatic castration-resistant prostate cancer (CRPC). The study observed mild adverse effects related to the treatment, such as fatigue, increased/decreased appetite, nausea, asthenia, diarrhea, and weight decrease. The pharmacokinetic properties of this compound were analyzed, and decreases in testosterone levels were seen with treatment, confirming androgen deprivation. A significant number of patients also demonstrated a decrease in prostate-specific antigen (PSA) levels, suggesting preliminary antitumor activity in the treatment of CRPC. However, the pharmacokinetic properties of the molecule prevented further development (Peltola et al., 2020).

Eigenschaften

IUPAC-Name

NONE

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ODM204;  ODM-204;  ODM 204.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.